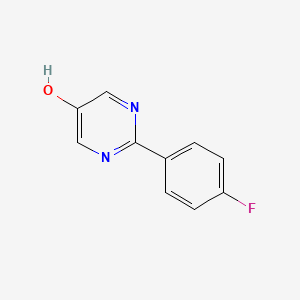
2-(4-Fluorophenyl)-5-pyrimidinol
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-pyrimidinol (FPP) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. FPP is a type of pyrimidine compound, which is a heterocyclic aromatic organic compound that consists of two nitrogen atoms at positions 1 and 3 of a five-membered ring. FPP has a unique chemical structure that makes it an attractive molecule for use in a variety of research applications.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound shows properties as a pyrimidine fungicide with distinctive molecular geometry. For instance, in nuarimol, a related compound, the dihedral angles between the pyrimidine ring and adjacent phenyl rings are significant for its structural stability and potential fungicidal properties (Kang, Kim, Park, & Kim, 2015).
Antimicrobial and Antifungal Applications
- Synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, related to 2-(4-Fluorophenyl)-5-pyrimidinol, have shown promising antimicrobial activities against various microorganisms (Farghaly & Hassaneen, 2013).
- Novel fluoro-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been identified as effective fungicides with inhibition activities against specific pathogens (Ren, Cui, He, & Gu, 2007).
Anticancer Properties
- Some synthesized compounds, incorporating elements of this compound, have exhibited notable in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Holla, Rao, Sarojini, & Akberali, 2004).
- Fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human cancer cell lines, suggesting their role as potential anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).
Anti-Inflammatory and Analgesic Potential
- Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies highlight the potential medicinal applications of compounds structurally related to this compound (Muralidharan, Raja, & Deepti, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The mode of action of 2-(4-Fluorophenyl)-5-pyrimidinol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties . These compounds passed the Lipinski rule of five, indicating good bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors like temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGZALSDBAOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

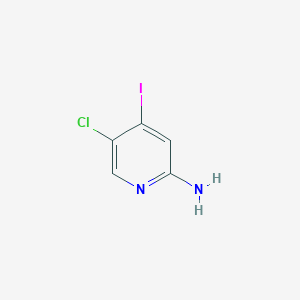
![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)
![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)

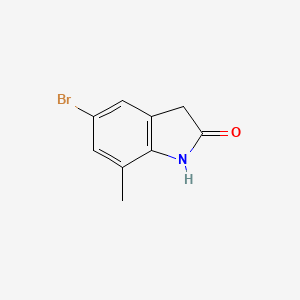
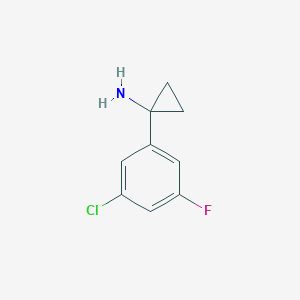
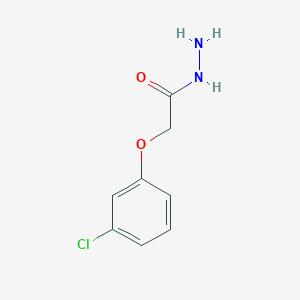


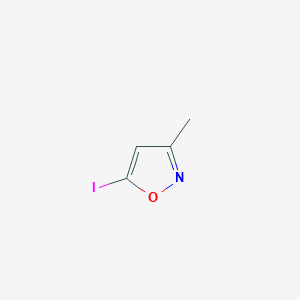
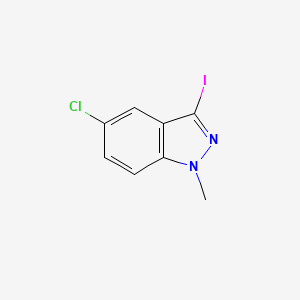
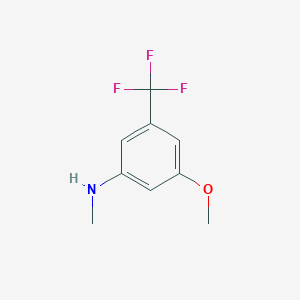
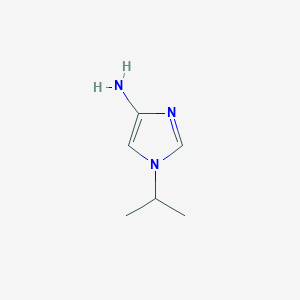
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)